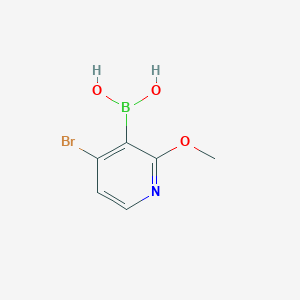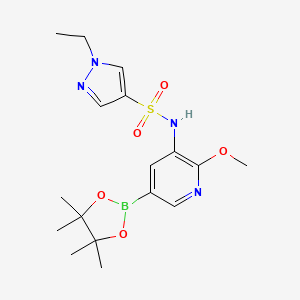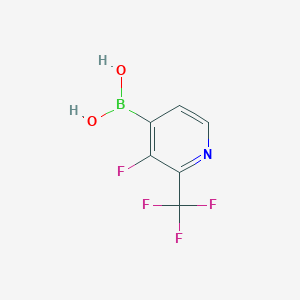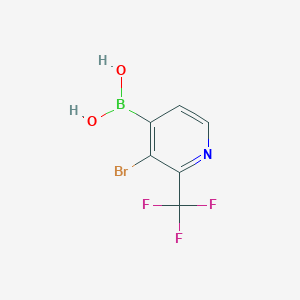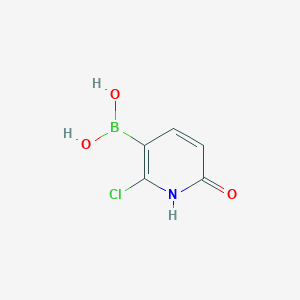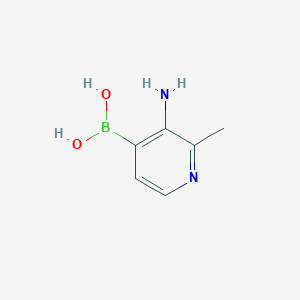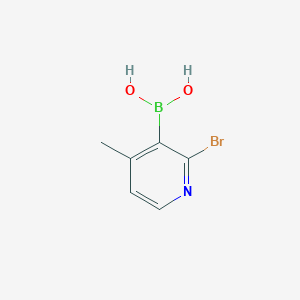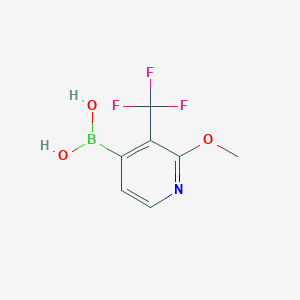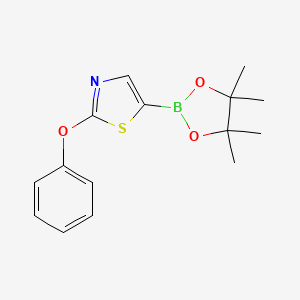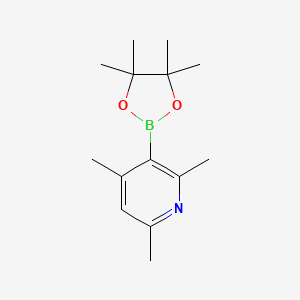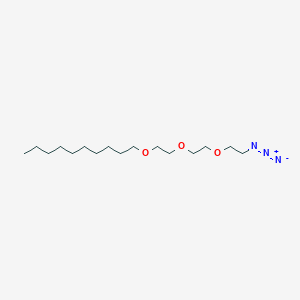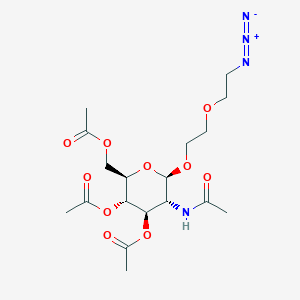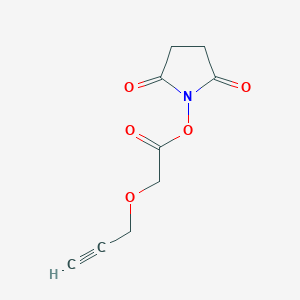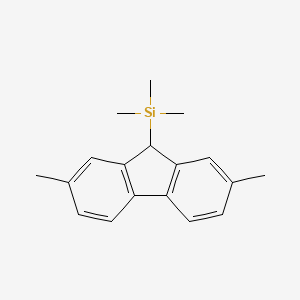![molecular formula C30H26Cl2SiZr B6310118 [(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride CAS No. 1170072-56-6](/img/structure/B6310118.png)
[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride is a complex organometallic compound that features a zirconium center coordinated to two fluorenyl ligands and a diethylsilylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride typically involves the reaction of fluorenyl lithium with diethylsilylene dichloride, followed by the introduction of zirconium tetrachloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Step 1: Preparation of fluorenyl lithium by reacting fluorene with n-butyllithium in a hydrocarbon solvent such as hexane.
Step 2: Reaction of fluorenyl lithium with diethylsilylene dichloride to form the diethylsilylene-bridged bis(fluorenyl) intermediate.
Step 3: Introduction of zirconium tetrachloride to the intermediate to form this compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reactors, automated systems for handling reactive intermediates, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium species.
Substitution: Ligand substitution reactions can occur, where the fluorenyl or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2) and other zirconium oxides.
Reduction: Lower oxidation state zirconium complexes.
Substitution: New zirconium complexes with different ligands.
Scientific Research Applications
[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in olefin polymerization reactions, contributing to the production of polyethylene and polypropylene.
Material Science: The compound is studied for its potential in creating advanced materials with unique properties.
Organometallic Chemistry: It serves as a model compound for studying the behavior of zirconium complexes and their reactivity.
Polymer Chemistry: It is used in the synthesis of specialty polymers with specific characteristics.
Mechanism of Action
The mechanism of action of [(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride in catalysis involves the activation of olefin monomers through coordination to the zirconium center. This coordination facilitates the insertion of the monomer into the metal-carbon bond, leading to polymer chain growth. The diethylsilylene bridge and fluorenyl ligands play crucial roles in stabilizing the reactive intermediates and controlling the polymerization process.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: Another zirconium-based catalyst used in olefin polymerization.
Dimethylsilylbis(hexamethylindenyl)zirconium dichloride: A similar compound with different ligands that also serves as a polymerization catalyst.
Ethylenebis(indenyl)zirconium dichloride: Another related compound used in polymer chemistry.
Uniqueness
[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications in polymerization and material science.
Properties
IUPAC Name |
dichlorozirconium(2+);diethyl-di(fluoren-9-id-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Si.2ClH.Zr/c1-3-31(4-2,29-25-17-9-5-13-21(25)22-14-6-10-18-26(22)29)30-27-19-11-7-15-23(27)24-16-8-12-20-28(24)30;;;/h5-20H,3-4H2,1-2H3;2*1H;/q-2;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJZTMGEWTVAIA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)([C-]1C2=CC=CC=C2C3=CC=CC=C13)[C-]4C5=CC=CC=C5C6=CC=CC=C46.Cl[Zr+2]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl2SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
